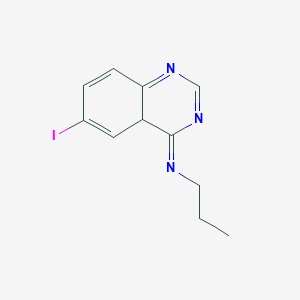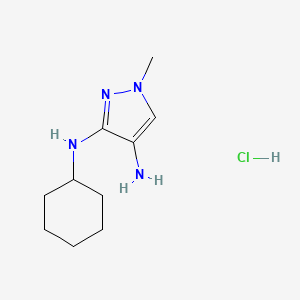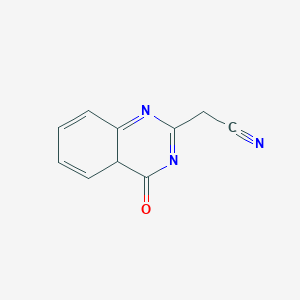
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its fused benzene and pyrimidine rings, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its biological activity and potential therapeutic benefits .
准备方法
The synthesis of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- typically involves the reaction of anthranilic acid with cyanogens . This reaction produces the quinazoline derivative through a series of steps that include decarboxylation and cyclization. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反应分析
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can replace hydrogen atoms on the quinazoline ring. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activity, making it useful in studying cellular processes and interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
相似化合物的比较
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- can be compared with other quinazoline derivatives such as:
2-Cyano-3,4-dihydro-4-oxoquinazoline: Similar in structure but with different functional groups.
6-Bromo-3,4-dihydro-4-oxoquinazoline: Contains a bromine atom, which can alter its reactivity and biological activity. The uniqueness of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- lies in its specific functional groups and the resulting chemical and biological properties.
属性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
2-(4-oxo-4aH-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4,7H,5H2 |
InChI 键 |
LOLHLJPDHIXFNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=NC2=O)CC#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
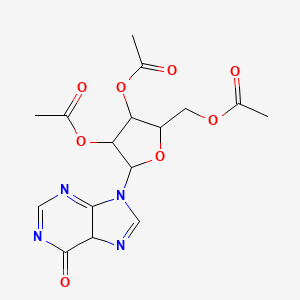

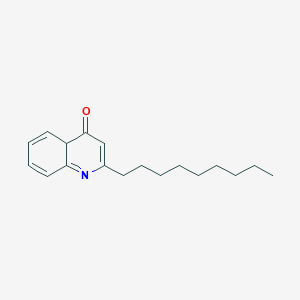
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
![(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)](/img/structure/B12348118.png)
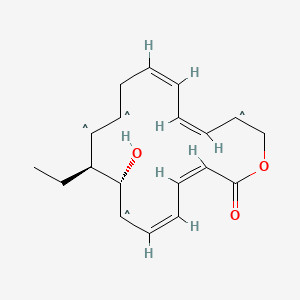
![2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B12348124.png)
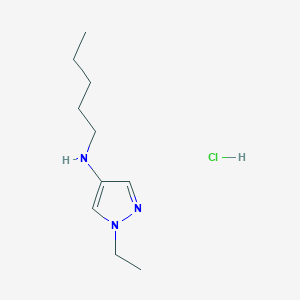
![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
